molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No. B1298668
Key on ui cas rn: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Patent
US09139534B2

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(O)=O)[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]1.[CH3:12]O.S(=O)(=O)(O)O.CO.[C:21]([O:24][CH2:25]C)(=[O:23])[CH3:22]>>[CH:22]1([C:21]([O:24][CH3:25])=[O:23])[CH2:5][CH2:4][CH:3]([C:6]([O:8][CH3:12])=[O:7])[CH2:2]1 |f:3.4|

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
357 g
Type
reactant
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Name
Quantity
1.75 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exotherm up to 12° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methyl tert-butyl ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting clear oil was dissolved in hexane (2 L)
ADDITION
Type
ADDITION
Details
treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexane (4×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC(CC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(O)=O)[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[CH2:2]1.[CH3:12]O.S(=O)(=O)(O)O.CO.[C:21]([O:24][CH2:25]C)(=[O:23])[CH3:22]>>[CH:22]1([C:21]([O:24][CH3:25])=[O:23])[CH2:5][CH2:4][CH:3]([C:6]([O:8][CH3:12])=[O:7])[CH2:2]1 |f:3.4|

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
357 g
Type
reactant
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Name
Quantity
1.75 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exotherm up to 12° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methyl tert-butyl ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting clear oil was dissolved in hexane (2 L)
ADDITION
Type
ADDITION
Details
treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with hexane (4×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC(CC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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